Cas no 92993-52-7 (1,3-Propanediamine, N-(3,5-dichloro-2-pyridinyl)-)
1,3-Propanediamine, N-(3,5-dichloro-2-pyridinyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Propanediamine, N-(3,5-dichloro-2-pyridinyl)-
- N1-(3,5-dichloropyridin-2-yl)propane-1,3-diamine
- 2-(3-Aminopropylamino)-3,5-dichloropyridine
- FUDDLIZJYWXWGO-UHFFFAOYSA-N
- 92993-52-7
- SCHEMBL10736614
- N-(3-Aminopropyl)-3,5-dichloropyridin-2-amine
- N'-(3,5-dichloropyridin-2-yl)propane-1,3-diamine
- MFCD09946996
- AKOS000194603
-
- MDL: MFCD09946996
- Inchi: 1S/C8H11Cl2N3/c9-6-4-7(10)8(13-5-6)12-3-1-2-11/h4-5H,1-3,11H2,(H,12,13)
- InChI Key: FUDDLIZJYWXWGO-UHFFFAOYSA-N
- SMILES: C(NC1=NC=C(Cl)C=C1Cl)CCN
Computed Properties
- Exact Mass: 219.0330028Da
- Monoisotopic Mass: 219.0330028Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 50.9Ų
1,3-Propanediamine, N-(3,5-dichloro-2-pyridinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB419929-1 g |
N-(3-Aminopropyl)-3,5-dichloropyridin-2-amine |
92993-52-7 | 1g |
€414.50 | 2022-11-30 | ||
| abcr | AB419929-5 g |
N-(3-Aminopropyl)-3,5-dichloropyridin-2-amine |
92993-52-7 | 5g |
€680.00 | 2022-11-30 | ||
| abcr | AB419929-10 g |
N-(3-Aminopropyl)-3,5-dichloropyridin-2-amine |
92993-52-7 | 10g |
€947.00 | 2022-11-30 | ||
| abcr | AB419929-25 g |
N-(3-Aminopropyl)-3,5-dichloropyridin-2-amine |
92993-52-7 | 25g |
€1,330.40 | 2022-11-30 | ||
| Chemenu | CM542486-10g |
N1-(3,5-Dichloropyridin-2-yl)propane-1,3-diamine |
92993-52-7 | 95%+ | 10g |
$1679 | 2022-11-28 | |
| abcr | AB419929-1g |
N-(3-Aminopropyl)-3,5-dichloropyridin-2-amine; . |
92993-52-7 | 1g |
€414.50 | 2025-04-15 | ||
| abcr | AB419929-5g |
N-(3-Aminopropyl)-3,5-dichloropyridin-2-amine; . |
92993-52-7 | 5g |
€680.00 | 2025-04-15 | ||
| abcr | AB419929-10g |
N-(3-Aminopropyl)-3,5-dichloropyridin-2-amine; . |
92993-52-7 | 10g |
€947.00 | 2025-04-15 | ||
| abcr | AB419929-25g |
N-(3-Aminopropyl)-3,5-dichloropyridin-2-amine; . |
92993-52-7 | 25g |
€1330.40 | 2025-04-15 | ||
| A2B Chem LLC | AJ23696-1g |
N1-(3,5-dichloropyridin-2-yl)propane-1,3-diamine |
92993-52-7 | 95+% | 1g |
$747.00 | 2024-07-18 |
1,3-Propanediamine, N-(3,5-dichloro-2-pyridinyl)- Suppliers
1,3-Propanediamine, N-(3,5-dichloro-2-pyridinyl)- Related Literature
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 1,3-Propanediamine, N-(3,5-dichloro-2-pyridinyl)-
1,3-Propanediamine, N-(3,5-dichloro-2-pyridinyl)-: A Comprehensive Overview
1,3-Propanediamine, N-(3,5-dichloro-2-pyridinyl)-, also known by its CAS Registry Number 92993-52-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of propanediamine, where one of the amine groups is substituted with a 3,5-dichloro-2-pyridinyl moiety. The structure of this compound is characterized by a three-carbon chain with two amine groups at positions 1 and 3, and a pyridine ring substituted with chlorine atoms at positions 3 and 5 attached to one of the nitrogen atoms.
The synthesis of 1,3-propanediamine, N-(3,5-dichloro-2-pyridinyl)- typically involves multi-step reactions. One common approach is the nucleophilic substitution of a suitable chloropyridine derivative with an appropriately substituted diamine. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. For instance, the use of transition metal catalysts has been reported to facilitate the coupling reactions required for constructing this compound.
1,3-Propanediamine, N-(3,5-dichloro-2-pyridinyl)- has been explored for its potential applications in various areas. In the pharmaceutical industry, this compound has shown promise as a building block for drug development. Its unique structure allows for the formation of bioactive molecules with potential applications in treating diseases such as cancer and neurodegenerative disorders. Recent studies have highlighted its ability to act as a ligand in metalloenzyme mimics, which could lead to novel therapeutic agents.
In materials science, this compound has been utilized in the synthesis of advanced polymers and hybrid materials. Its diamine functionality makes it an ideal candidate for forming polyamides and polyurethanes with enhanced mechanical properties. Furthermore, the presence of the chloropyridinyl group introduces additional functionality, enabling the creation of materials with tailored electronic properties. Research into its use in electrochemical applications, such as batteries and sensors, is currently underway.
The toxicity profile of 1,3-propanediamine, N-(3,5-dichloro-2-pyridinyl)- has been extensively studied to ensure its safe handling and application. Acute toxicity studies indicate that it exhibits low toxicity when administered at typical working concentrations. However, chronic exposure studies are still being conducted to fully understand its long-term effects on human health and the environment.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the chloropyridinyl group significantly influences the electron distribution within the molecule, enhancing its reactivity in certain chemical transformations. These findings have opened new avenues for optimizing its use in various chemical processes.
In conclusion, 1,3-propanediamine, N-(3,5-dichloro-2-pyridinyl)- (CAS No: 92993-52-7) is a versatile compound with a wide range of applications across different scientific disciplines. Its unique structure and functional groups make it an invaluable tool in drug discovery and materials science. As research continues to uncover new properties and applications for this compound, it is expected to play an increasingly important role in advancing modern chemistry.
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